molecular formula C17H14ClNO5 B2585513 METHYL 4-CHLORO-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE CAS No. 868153-68-8

METHYL 4-CHLORO-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE

Cat. No.: B2585513
CAS No.: 868153-68-8
M. Wt: 347.75
InChI Key: GZSNPZFWEUBPMX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring system, which is a fused bicyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction:

    Esterification: The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or cardiovascular diseases.

    Materials Science: Its unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-carboxylate): Similar in structure but with a carboxylate group instead of an amido group.

    Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-thioamide): Contains a thioamide group instead of an amido group.

Uniqueness

Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-22-17(21)11-7-6-10(18)8-12(11)19-16(20)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSNPZFWEUBPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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